S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate
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Overview
Description
S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate: This compound is characterized by the presence of multiple aromatic rings and sulfur-containing functional groups, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenol with 2-bromo-4-methylbenzoyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-mercaptobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate involves its interaction with specific molecular targets. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- S-(4-methylphenyl) 2-(methylsulfanyl)benzenecarbothioate
- 4′-(4-Methylphenyl)-2,2′:6′,2′′-terpyridine
Uniqueness
S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate stands out due to its multiple sulfur-containing functional groups and extended aromatic system.
Properties
CAS No. |
51439-35-1 |
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Molecular Formula |
C28H22O2S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate |
InChI |
InChI=1S/C28H22O2S2/c1-19-11-15-21(16-12-19)31-27(29)25-9-5-3-7-23(25)24-8-4-6-10-26(24)28(30)32-22-17-13-20(2)14-18-22/h3-18H,1-2H3 |
InChI Key |
QJLPRGDWNFLFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)SC4=CC=C(C=C4)C |
Origin of Product |
United States |
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